molecular formula C8H12N2O2S B2914547 3-[methyl(nitroso)amino]-1-(thiophen-2-yl)propan-1-ol CAS No. 2418708-78-6

3-[methyl(nitroso)amino]-1-(thiophen-2-yl)propan-1-ol

Cat. No.: B2914547
CAS No.: 2418708-78-6
M. Wt: 200.26
InChI Key: ONOOECWYKKRSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[methyl(nitroso)amino]-1-(thiophen-2-yl)propan-1-ol is a compound that contains a thiophene ring, a nitroso group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[methyl(nitroso)amino]-1-(thiophen-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with methylamine and nitrous acid. The reaction typically proceeds under mild conditions, with the formation of the nitroso group facilitated by the presence of nitrous acid .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as the purification of intermediates and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-[methyl(nitroso)amino]-1-(thiophen-2-yl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[methyl(nitroso)amino]-1-(thiophen-2-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[methyl(nitroso)amino]-1-(thiophen-2-yl)propan-1-ol involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The thiophene ring may also interact with biological membranes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    3-(methylamino)-1-(thiophen-2-yl)propan-1-ol: Similar structure but lacks the nitroso group.

    3-(nitrosoamino)-1-(thiophen-2-yl)propan-1-ol: Similar structure but lacks the methyl group.

    1-(thiophen-2-yl)propan-1-ol: Lacks both the nitroso and methyl groups.

Uniqueness

3-[methyl(nitroso)amino]-1-(thiophen-2-yl)propan-1-ol is unique due to the presence of both a nitroso group and a thiophene ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-10(9-12)5-4-7(11)8-3-2-6-13-8/h2-3,6-7,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOOECWYKKRSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C1=CC=CS1)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.